molecular formula C8H15NO5S B1353575 tert-butyl (4S)-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate CAS No. 439948-91-1

tert-butyl (4S)-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate

Cat. No. B1353575
M. Wt: 237.28 g/mol
InChI Key: NFAKQWFVEAEEPG-LURJTMIESA-N
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Description

The compound is a derivative of oxathiazolidine, which is a heterocyclic compound containing an oxygen atom, a nitrogen atom, and a sulfur atom in a five-membered ring . The tert-butyl group is a common functional group in organic chemistry, known for its bulky nature and unique reactivity pattern .


Synthesis Analysis

While specific synthesis methods for this compound were not found, tert-butyl groups are often used in chemical transformations due to their unique reactivity patterns .


Molecular Structure Analysis

The molecular structure of this compound likely involves a five-membered oxathiazolidine ring with various substituents, including a tert-butyl group and a methyl group .


Chemical Reactions Analysis

The tert-butyl group is known for its unique reactivity pattern, which is often utilized in various chemical transformations .

Scientific Research Applications

  • Chemistry and Biology

    • The tert-butyl group is known for its unique reactivity pattern, which is highlighted by characteristic applications .
    • It is used in chemical transformations and has relevance in nature, including its implication in biosynthetic and biodegradation pathways .
    • The methods of application or experimental procedures are not specified in the source .
    • The outcomes of these applications are also not specified in the source .
  • Electronic Communication Between Redox Units

    • The electronic effect of tert-butyl groups on intramolecular through-bond interactions between redox units in tetrathiafulvalene-tetraazapyrene (TAP) triads is investigated .
    • The insertion of tert-butyl groups raises the TAP-localised LUMO level by 0.21 eV, in fairly good agreement with 0.17 eV determined by DFT calculations .
  • Solvolysis of tert-butyl Halides

    • The solvolysis of tert-butyl halides, such as tert-butyl chloride, bromide, and iodide, has been studied .
    • The transition states in the solvolysis of these halides are highly dipolar and are strong hydrogen bond acids and strong hydrogen bond bases .
    • The rate of solvolysis of the tert-butyl halides is increased by both nucleophilic and electrophilic solvents .
  • tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

    • This is a derivative of the tert-butyl group .
    • No specific applications or methods of application were found in the source .
  • tert-Butyl (2S,4S)-4-hydroxy-2-(thiazolidine-3-carbonyl)pyrrolidine-1-carboxylate

    • This is a derivative of the tert-butyl group .
    • No specific applications or methods of application were found in the source .
  • tert-butyl (3S,4S)-4-amino-3-hydroxypiperidine-1-carboxylate

    • This is another derivative of the tert-butyl group .
    • No specific applications or methods of application were found in the source .

Safety And Hazards

While specific safety and hazard information for this compound was not found, it’s important to handle all chemical compounds with care. Safety data sheets (SDS) provide valuable information about the potential hazards of a chemical compound, as well as instructions for safe handling and first aid measures .

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, properties, and potential applications. The tert-butyl group, in particular, has been highlighted for its unique reactivity pattern and its potential for use in various chemical transformations .

properties

IUPAC Name

tert-butyl (4S)-4-methyl-2,2-dioxooxathiazolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO5S/c1-6-5-13-15(11,12)9(6)7(10)14-8(2,3)4/h6H,5H2,1-4H3/t6-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFAKQWFVEAEEPG-LURJTMIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COS(=O)(=O)N1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401117274
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl (4S)-4-methyl-2,2-dioxo-1,2,3-oxathiazolidine-3-carboxylate

CAS RN

439948-91-1
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439948-91-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3-Oxathiazolidine-3-carboxylic acid, 4-methyl-, 1,1-dimethylethyl ester, 2,2-dioxide, (4S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401117274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl (4S)-4-methyl-2,2-dioxo-1,2lambda6,3-oxathiazolidine-3-carboxylate
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